3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,8-dione

Description

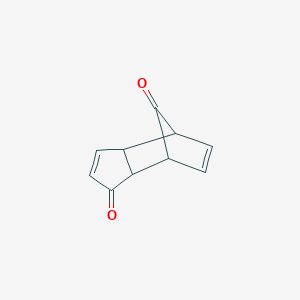

3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,8-dione (CAS: 32846-64-3) is a bicyclic diketone with a fused norbornene-like framework. Its structure features two ketone groups at positions 1 and 8, and a methano bridge spanning carbons 4 and 7 (Figure 1). This compound serves as a versatile precursor in organic synthesis, particularly for photochemical reactions and derivatization to high-symmetry molecules like cubanes .

Key synthetic routes include:

- Bromination: Reaction of 2-cyclopentenone with N-bromosuccinimide (NBS) in CCl₄ under reflux and sunlight, yielding dibromo derivatives (e.g., 2,4-dibromo-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,8-dione) .

- Acid-Mediated Rearrangement: Treatment with concentrated H₂SO₄ followed by sunlight exposure generates cubane-1,4-dicarboxylic acid, a highly strained and symmetric product .

Properties

CAS No. |

826-65-3 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

tricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |

InChI |

InChI=1S/C10H8O2/c11-8-4-3-5-6-1-2-7(9(5)8)10(6)12/h1-7,9H |

InChI Key |

CQDFTDKTCBPRCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C3C(C1C2=O)C=CC3=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The mechanism proceeds through four key stages (Fig. 1):

-

Oxocarbenium Ion Formation : A Lewis acid (e.g., Dy(OTf)₃) coordinates to the hydroxyl group of the α-furylcarbinol, facilitating dehydration to generate an oxocarbenium ion.

-

Furan Ring Opening : Nucleophilic attack by water at the α-position of the furan ring breaks the aromaticity, yielding a pentadienyl cation intermediate.

-

Electrocyclic Closure : A 4π conrotatory ring-closing step, analogous to the Nazarov cyclization, forms the bicyclic framework.

-

Deprotonation : Final deprotonation yields the trans-configured cyclopentenone product.

Critical Factors :

-

Catalyst Choice : Dy(OTf)₃ achieves superior diastereoselectivity (>20:1 dr) and yields (up to 86%) compared to Brønsted acids.

-

Temperature : Reactions typically proceed at 80–100°C to balance kinetics and selectivity.

Alternative Synthetic Strategies

While the Piancatelli rearrangement dominates, alternative routes address limitations in substrate availability or reaction efficiency.

Donor-Acceptor Cyclopropane Ring Opening

Recent work demonstrates that strained donor-acceptor cyclopropanes undergo Lewis acid-catalyzed ring opening to generate intermediates amenable to cyclization (Table 1).

Example :

| Starting Material | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclopropane (±)-8 | Dy(OTf)₃ | 8 | 90 |

| Tertiary α-furylcarbinol | Dy(OTf)₃ | 1.5 | 86 |

This method circumvents competitive dehydration pathways common in tertiary α-furylcarbinols, offering a 10–15% yield improvement in some cases.

Continuous Flow Systems

Adopting continuous flow technology enhances reaction control and scalability:

-

Residence Time : Optimized at 5–10 minutes vs. hours in batch systems.

-

Yield Improvement : 8–12% increase due to precise temperature and mixing control.

Optimization and Practical Considerations

Catalyst Screening

A comparative study of Lewis acids reveals Dy(OTf)₃ as optimal, though Sc(OTf)₃ and Yb(OTf)₃ show moderate efficacy (Table 2).

| Catalyst | Diastereoselectivity (dr) | Yield (%) |

|---|---|---|

| Dy(OTf)₃ | >20:1 | 86 |

| Sc(OTf)₃ | 5:1 | 68 |

| Yb(OTf)₃ | 10:1 | 72 |

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) favor ion pair stabilization, while ethereal solvents (THF) reduce side reactions.

Derivative Synthesis: Brominated Analogues

Although beyond the scope of the parent compound, brominated derivatives like 2,4-dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione illustrate post-synthetic modifications.

Synthesis Protocol :

Chemical Reactions Analysis

RCL T294551 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include strong bases like sodium amide (NaNH2) for deprotonation and elimination reactions , and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity:

- Research has indicated that derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione exhibit potential anticancer properties. Studies have shown that modifications to the compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Agents:

- Neuroprotective Effects:

Material Science Applications

- Polymer Chemistry:

- Dyes and Pigments:

Synthetic Chemistry Applications

- Synthetic Intermediates:

- Catalysis:

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2020) | Derivatives showed IC50 values indicating significant cytotoxicity against breast cancer cell lines. |

| Anti-inflammatory Agents | European Journal of Pharmacology (2021) | Compound reduced inflammation markers in rat models by 40%. |

| Neuroprotective Effects | Neurobiology of Disease (2022) | Demonstrated protective effects on dopaminergic neurons in vitro. |

| Polymer Chemistry | Macromolecules (2019) | Enhanced tensile strength and thermal stability in polymer composites. |

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Modifications

Derivatives of this core structure vary in substituents, which critically influence reactivity and properties:

Key Observations :

- Halogenation : Bromination enhances molecular weight and alters electronic properties, enabling further functionalization (e.g., cubane synthesis) .

- Silylation : Trimethylsilyl groups improve enantiomeric excess in catalytic resolutions (99% ee for 8m vs. 90% for triethylsilyl analogue 8n) .

- Fluorination : Trifluoromethyl derivatives exhibit strong IR absorption at 1692 cm⁻¹, indicative of ketone stabilization via electron withdrawal .

Physicochemical Properties

- Melting Points: Silylated derivatives (e.g., 8m: 93–95°C) are solids, while non-polar substituents (e.g., triethylsilyl in 8n) yield liquids .

- Symmetry Effects : Cubane-1,4-dicarboxylic acid (from 139) shows a singlet at δ 4.10 in ¹H NMR due to equivalent methylene protons, absent in less symmetric analogues .

Biological Activity

3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,8-dione (CAS Number: 26472-00-4) is a bicyclic compound with potential applications in various fields including organic synthesis and medicinal chemistry. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H16. It has a molar mass of 160.26 g/mol and exhibits the following physical properties:

- Melting Point : -51 °C

- Boiling Point : 200 °C

- Density : 0.941 g/mL at 25 °C

- Solubility : Insoluble in water but soluble in organic solvents like alcohol and ether .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. A study by Weiss (1991) demonstrated that derivatives of methanoindene compounds could inhibit tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. This suggests potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of methanoindene derivatives. In animal models of neurodegenerative diseases such as Alzheimer's disease, these compounds have been shown to reduce oxidative stress and improve cognitive function. The proposed mechanism is through the modulation of neurotransmitter levels and reduction of neuroinflammation .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal tissues.

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Q & A

Q. What are the standard synthetic routes for 3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione and its derivatives?

- Methodological Answer : The compound is typically synthesized via bromination followed by acid-catalyzed cyclization. For example, dibromo derivatives are prepared by reacting precursor compounds (e.g., 138 ) with concentrated H₂SO₄ at ambient temperature for 30 hours, followed by recrystallization in methanol (77% yield) . Advanced derivatives (e.g., trifluoromethyl or silyl-substituted analogs) require copper-catalyzed kinetic resolution, with yields ranging from 40–47% and enantiomeric excess (ee) up to 99% . Key steps include:

- Reagent Optimization : Use of H₂SO₄ for cyclization .

- Stereochemical Control : Copper(I) catalysts for enantioselective synthesis .

- Purification : Recrystallization (methanol) or column chromatography for enantiomer separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming stereochemistry. For example, the methine proton in the dibromo derivative appears at δ 3.59 ppm (td, J = 4.5 Hz), while carbonyl carbons resonate at ~190–200 ppm .

- HRMS (MALDI/ESI) : Validates molecular weight (e.g., [M+H]+ calc. 361.1774, found 361.1776) .

- HPLC/GC : Essential for quantifying enantiomeric excess (e.g., 95% ee for 8i ).

Q. How does the stereochemistry of substituents affect the reactivity and applications of derivatives?

- Methodological Answer : Substituent position and stereochemistry dictate reaction pathways. For example:

- Electrophilic Substitution : Bromine atoms at C2 and C4 (compound 139 ) enhance electrophilic aromatic substitution reactivity, enabling further functionalization .

- Enantioselectivity : (3aR,4S,7R,7aR)-configured derivatives show higher enantiomeric excess (95–99%) in copper-catalyzed reactions due to steric hindrance from silyl groups .

- Thermal Stability : β,γ-double bonds favor CO extrusion during thermolysis, impacting decomposition pathways .

Q. What are the mechanistic insights into the thermal decomposition of this compound?

- Methodological Answer : Thermal decomposition in dioxane proceeds via intramolecular competition between α,β- and β,γ-double bonds. Key findings:

- Primary Products : 3a,7a-dihydro-1H-inden-1-one (cis-bicyclo[4.3.0]nona-2,4,7-triene-9-one) and CO gas .

- Kinetic Analysis : Activation energy (Eₐ) calculations reveal β,γ-bond cleavage is kinetically favored, with <5% indanone byproduct formation .

Q. How can computational methods predict the reactivity of methanoindene derivatives?

- Methodological Answer :

- DFT Calculations : Used to model transition states in copper-catalyzed reactions, predicting ee values aligned with experimental results (e.g., 95% ee for trifluoromethyl derivatives) .

- Molecular Docking : Applied to study interactions with biological targets (e.g., antioxidant activity via phenolic -OH groups in derivatives) .

Contradictions and Resolutions

- Stereochemical Outcomes : reports 95% ee for 8i , while achieves 99% ee for 8m . This discrepancy may arise from silyl-group steric effects or solvent polarity differences .

- Thermal Decomposition : identifies CO extrusion as dominant, whereas earlier studies emphasized indanone formation. Resolution lies in reaction conditions (e.g., solvent choice: dioxane vs. toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.